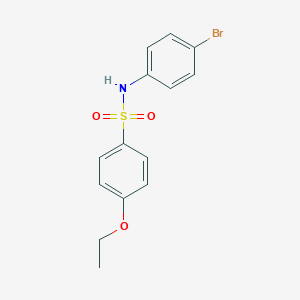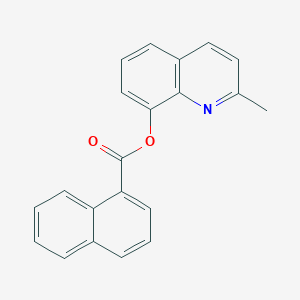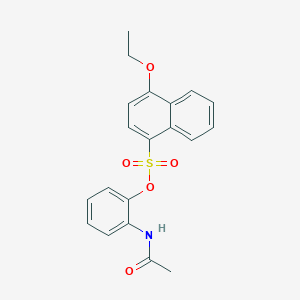
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a sulfonamide derivative that is commonly used as a protease inhibitor in biochemical research. It is a synthetic compound that has been extensively studied for its ability to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes.
Mécanisme D'action
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes N-(4-bromophenyl)-4-ethoxybenzenesulfonamide a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of proteases involved in fibrinolysis, such as plasmin and urokinase. In addition, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide as a protease inhibitor is its broad specificity. It has been shown to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes. Another advantage is its irreversibility, which allows for long-term inhibition of protease activity.
However, one limitation of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide is its potential for off-target effects. Since it is a broad-spectrum inhibitor, it may also inhibit the activity of non-target proteases, leading to unintended effects. Another limitation is its irreversibility, which may make it difficult to study the recovery of protease activity after inhibition.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more selective protease inhibitors that target specific proteases involved in disease processes. Another area of interest is the use of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide in combination with other protease inhibitors to achieve synergistic effects. Finally, further research is needed to investigate the off-target effects of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide and its potential impact on biological systems.
Conclusion
In conclusion, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, or N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, is a valuable tool for investigating the role of proteases in various biological processes. Its broad specificity and irreversibility make it a potent and selective inhibitor of serine proteases. While it has advantages and limitations for lab experiments, further research is needed to explore its potential applications in disease research and drug development.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromophenylsulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 165-168°C.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been widely used as a protease inhibitor in biochemical research due to its ability to inhibit a wide range of proteases. It has been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been used to investigate the role of proteases in cancer progression and metastasis.
Propriétés
Formule moléculaire |
C14H14BrNO3S |
|---|---|
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-9-14(10-8-13)20(17,18)16-12-5-3-11(15)4-6-12/h3-10,16H,2H2,1H3 |
Clé InChI |
HUWPRVNKSVACQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)

![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)

![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)